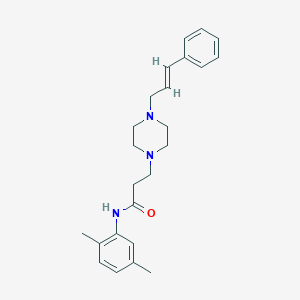
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a phenylpropenyl group and a propanamide chain attached to a dimethylphenyl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject in fields such as medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-[(E)-3-phenyl-2-propenyl]piperazine. This can be achieved by reacting piperazine with cinnamaldehyde under basic conditions to form the desired piperazine derivative.
-
Attachment of the Propanamide Chain: : The next step involves the acylation of the piperazine intermediate with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. This reaction forms the 3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propanamide intermediate.
-
Final Coupling with Dimethylphenyl Group: : The final step is the coupling of the intermediate with 2,5-dimethylaniline. This can be achieved through a nucleophilic substitution reaction, where the amine group of 2,5-dimethylaniline attacks the carbonyl carbon of the propanamide intermediate, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylpropenyl group, leading to the formation of epoxides or hydroxylated derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the propanamide chain, converting it to an alcohol.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives of the phenylpropenyl group.
Reduction: Alcohol derivatives of the propanamide chain.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学研究应用
Chemistry
In chemistry, 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure allows it to bind to proteins and nucleic acids, making it useful in studying enzyme mechanisms and DNA interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its piperazine ring is a common motif in many drugs, and modifications of this compound can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows it to impart specific properties to polymers and other materials.
作用机制
The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The phenylpropenyl group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2,5-dimethylphenyl)-3-(2-furyl)-2-propenamide
- N-(2,6-dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
- N-(2-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
Uniqueness
Compared to similar compounds, 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE is unique due to its combination of a piperazine ring and a phenylpropenyl group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C24H31N3O |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C24H31N3O/c1-20-10-11-21(2)23(19-20)25-24(28)12-14-27-17-15-26(16-18-27)13-6-9-22-7-4-3-5-8-22/h3-11,19H,12-18H2,1-2H3,(H,25,28)/b9-6+ |
InChI 键 |
SIFWVDUZFMMREL-RMKNXTFCSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
手性 SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B248155.png)
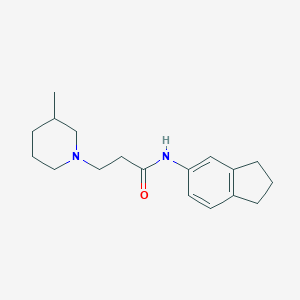
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248158.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248159.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248160.png)
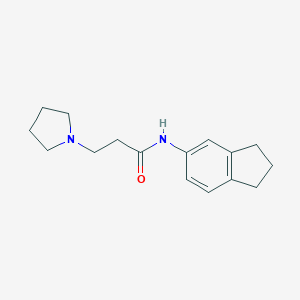
![3-[benzyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248163.png)
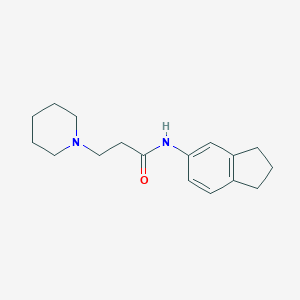
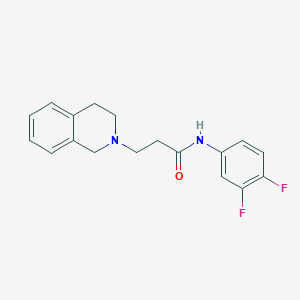

![Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248172.png)
![Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248175.png)
